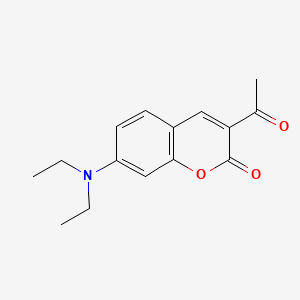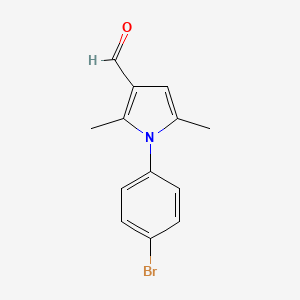
3-acetyl-7-(diethylamino)-2H-chromen-2-one
説明
3-acetyl-7-(diethylamino)-2H-chromen-2-one, also known as DEAC or 3-acetyl-7-diethylamino-2-chromenone, is a heterocyclic, multi-functional compound with a wide range of applications in scientific research. It is a component of many pharmaceuticals, and is used in the synthesis of many organic compounds. DEAC has a unique structure, with a variety of active sites and functional groups, which makes it a valuable tool for chemical synthesis and drug discovery. In addition, it is also used in the production of a variety of dyes and pigments, and in the synthesis of polymers.
科学的研究の応用
Fluorescence Quenching in Solvent Mixtures
The molecule 3-acetyl-7-(diethylamino)-2H-chromen-2-one (3ADHC) demonstrates significant roles in fluorescence quenching reactions, particularly in binary solvent mixtures. The fluorescence quenching of 3ADHC with aniline in acetonitrile and 1,4-dioxane mixtures exhibits efficient quenching, with the Stern-Volmer constant and other quenching rate parameters determined. These findings suggest its potential application in analytical chemistry and molecular sensing (Koppal et al., 2018).
Sensing and Imaging Applications
3ADHC is used in the development of novel fluorescent probes, notably in the detection of various ions and molecules. For instance, a cholesterol molecular probe attached to 3ADHC (Cum–Chl) has been used to understand the micro-polarity of anisotropic media and as a sensor in therapeutics (Sarkar et al., 2015). Additionally, the 3ADHC-based probe COPYR has applications in living cells, particularly for detecting Cr3+ ions (Mani et al., 2018).
Fluorescent Material Development
3ADHC derivatives have been synthesized and studied for their photophysical properties, including fluorescence in solid states. For example, pyrenyl derivative of 3ADHC showed a high fluorescence quantum yield, indicating its potential as a strong fluorescent material (Shimasaki et al., 2021).
Solvent Effect and Dipole Moment Analysis
The solvent effect on the 3ADHC dye molecule was studied using solvatochromic shift methods. This study revealed significant bathochromic shifts in absorption and emission spectra due to solvent polarity, indicating the molecule's sensitivity to environmental changes. Such characteristics make 3ADHC valuable for applications in photophysics and molecular electronics (Koppal et al., 2018).
作用機序
Target of Action
It has been used as a reporter of micro-heterogeneous media , suggesting that it may interact with various targets within these environments.
Mode of Action
It has been reported that the compound has the ability to form H-aggregates , which are specific types of molecular aggregates characterized by a particular arrangement of the molecules. This property provides a useful fluorescence parameter, Imonomer/Iaggregate, to understand the micro-polarity of anisotropic media .
Result of Action
Its ability to form h-aggregates and act as a reporter of micro-heterogeneous media suggests that it may have significant effects on the molecular and cellular environment .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-acetyl-7-(diethylamino)-2H-chromen-2-one. For instance, its ability to form H-aggregates and act as a reporter of micro-heterogeneous media suggests that its action may be influenced by the polarity and heterogeneity of the environment .
将来の方向性
The future directions of “3-acetyl-7-(diethylamino)-2H-chromen-2-one” research could involve further exploration of its fluorescence properties and its interaction with bile salt systems and lipid bilayer membranes . This could potentially lead to its use as a reporter of micro-heterogeneous media .
生化学分析
Biochemical Properties
Coumarin derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the coumarin derivative and the biomolecule it interacts with .
Cellular Effects
It has been reported that a fluorescent cholesterol molecular probe, synthesized by attaching 3-acetyl-7-(diethylamino)-2H-chromen-2-one to cholesterol, has been used to understand the micro-polarity of anisotropic media . This suggests that this compound may have some influence on cell function.
Molecular Mechanism
It is known that coumarin derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the molecule forms H-aggregates in solutions, and the efficiency of aggregation is high in water .
Metabolic Pathways
Coumarin derivatives are known to interact with various enzymes and cofactors, which could potentially involve them in various metabolic pathways .
Transport and Distribution
It is known that the molecule forms H-aggregates in solutions, suggesting that it may interact with various transporters or binding proteins .
Subcellular Localization
It is known that the molecule forms H-aggregates in solutions, suggesting that it may be localized to specific compartments or organelles .
特性
IUPAC Name |
3-acetyl-7-(diethylamino)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-4-16(5-2)12-7-6-11-8-13(10(3)17)15(18)19-14(11)9-12/h6-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYDECSZBZCKFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8072794 | |
| Record name | 2H-1-Benzopyran-2-one, 3-acetyl-7-(diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8072794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74696-96-1 | |
| Record name | 3-Acetyl-7-(diethylamino)coumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74696-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1-Benzopyran-2-one, 3-acetyl-7-(diethylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074696961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-2-one, 3-acetyl-7-(diethylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-1-Benzopyran-2-one, 3-acetyl-7-(diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8072794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-acetyl-7-(diethylamino)-2H-chromen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-acetyl-7-(diethylamino)-2H-chromen-2-one (Cum-Chl) function as a sensor for micro-polarity in systems like Pluronic solutions?
A: Cum-Chl exhibits a unique property of forming H-aggregates, which are non-fluorescent in non-aqueous solvents but fluorescent in water. The ratio of its monomeric fluorescence intensity to aggregate fluorescence intensity (Imonomer/Iaggregate) serves as a sensitive indicator of micro-polarity. [, ] In Pluronic solutions, which are amphiphilic and form micellar structures, Cum-Chl's Imonomer/Iaggregate ratio changes depending on its location within the micelle. [] A higher ratio suggests a more polar environment, indicating Cum-Chl is located in the hydrophilic region of the Pluronic micelle. Conversely, a lower ratio indicates a less polar environment, suggesting localization within the hydrophobic core. [] This ability to report on micro-polarity makes Cum-Chl a valuable tool for studying the organization and properties of Pluronic solutions and similar micro-heterogeneous media. []
Q2: Can Cum-Chl provide insights into the behavior of lipid bilayer membranes?
A: Yes, research demonstrates that Cum-Chl can be incorporated into lipid bilayer membranes, such as those composed of dimyristoylphosphatidylcholine (DMPC). [] Upon incorporation, Cum-Chl exhibits a significant enhancement in its monomeric fluorescence intensity. [] This fluorescence change is sensitive to the phase transition of the lipid bilayer. As the bilayer transitions from a gel phase to a liquid crystalline phase, the fluorescence intensity of Cum-Chl changes, reflecting alterations in membrane fluidity and organization. [] This sensitivity to membrane characteristics makes Cum-Chl a useful tool for studying lipid bilayer dynamics and interactions with other molecules.
Q3: How does the structure of Cum-Chl contribute to its aggregation behavior?
A: The molecular structure of Cum-Chl, consisting of a coumarin fluorophore linked to cholesterol via a β-keto ester, plays a crucial role in its aggregation behavior. [] The coumarin moiety is known for its ability to form H-aggregates, particularly in aqueous environments. [] The cholesterol moiety, being hydrophobic, promotes the molecule's partitioning into lipid membranes and hydrophobic domains of self-assembling systems like Pluronic micelles. [, ] The interplay between these hydrophobic and hydrophilic components influences the equilibrium between monomeric and aggregated forms of Cum-Chl in different environments, ultimately affecting its fluorescence properties and its ability to sense micro-polarity. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















